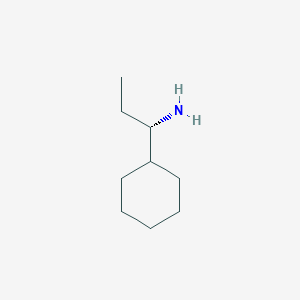

(S)-1-Cyclohexylpropan-1-amine

Description

Contextualization of Chiral Amines in Modern Organic Chemistry

Chiral amines are organic compounds containing an amine group attached to a chiral center. They are fundamental structural motifs found in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. acs.orgnih.gov Their prevalence underscores the critical importance of methods for their enantioselective synthesis.

The utility of chiral amines extends beyond their presence in final products; they are also pivotal as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as organocatalysts. sigmaaldrich.comalfachemic.com In organocatalysis, for instance, chiral primary and secondary amines can react with carbonyl compounds to form enamine or iminium ion intermediates, which then participate in a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. alfachemic.com The development of efficient synthetic routes to enantiomerically pure amines is, therefore, a central theme in contemporary organic synthesis, with transition-metal catalyzed asymmetric hydrogenation of imines and enamines being a particularly powerful strategy. acs.orgnih.gov

Academic Relevance of (S)-1-Cyclohexylpropan-1-amine as a Chiral Scaffold

This compound, with its defined stereochemistry at the carbon atom bearing the amino group and the bulky cyclohexyl substituent, represents a valuable chiral scaffold. The specific spatial arrangement of the ethyl and cyclohexyl groups around the chiral center makes it a useful building block for the synthesis of more complex chiral molecules. Its structure can impart a high degree of stereochemical control in reactions where it is incorporated as a chiral auxiliary or used as a precursor for chiral ligands in asymmetric catalysis.

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol nih.govcymitquimica.com |

| CAS Number | 854750-32-6 nih.gov |

| Purity | Min. 95% cymitquimica.com |

Note: This data is compiled from publicly available chemical databases.

Overview of Prior Research on this compound and Related Chiral Propylamines

Research on chiral amines is extensive, with a significant body of work dedicated to the development of novel synthetic methodologies. While specific research focusing exclusively on this compound is not broadly documented in high-impact literature, its structural motifs are present in related and more complex chiral molecules that have been the subject of synthetic studies.

For instance, the synthesis of chiral 1,3-diamines, which can be seen as derivatives of simpler chiral amines, has been reported through methods like the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com This highlights a general strategy for constructing chiral amine-containing molecules. The precursor to this compound, 1-cyclohexylpropan-1-one (B72740), is a known compound, providing a potential starting point for its synthesis via reductive amination. nist.govnist.gov

Furthermore, the broader class of cycloalkylpropanolamines has been prepared through processes involving the reaction of epichlorohydrin (B41342) with an appropriate alcohol, followed by reaction with a primary amine. google.com While this specific patent does not detail the synthesis of this compound, it illustrates a general synthetic pathway for related structures. The study of related isomers, such as 1-cyclohexylpropan-2-amine (B1281608) and 3-cyclohexylpropan-1-amine, also contributes to the understanding of the structure-activity relationships within this class of compounds. nih.govscbt.comchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclohexylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAHMMDIDKVNLK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296160 | |

| Record name | (αS)-α-Ethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19146-53-3 | |

| Record name | (αS)-α-Ethylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Ethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 Cyclohexylpropan 1 Amine

Enantioselective Catalytic Routes

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For (S)-1-Cyclohexylpropan-1-amine, several catalytic strategies have been developed that provide high levels of stereocontrol. These methods include transition metal-catalyzed reactions, biocatalytic transformations, and novel photoredox-based cascades.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. nih.govacs.org This approach typically involves the reduction of a prochiral imine, such as 1-cyclohexylpropan-1-imine, using hydrogen gas in the presence of a chiral transition metal catalyst. Iridium and rhodium complexes featuring chiral phosphine (B1218219) ligands are commonly employed and have shown remarkable efficiency and enantioselectivity in the synthesis of a wide array of chiral amines. nih.govacs.org

The direct asymmetric hydrogenation of the corresponding prochiral imine is one of the most efficient strategies for producing α-chiral amines. acs.org The process is highly sustainable, generating minimal waste. nih.govacs.org For the synthesis of this compound, the precursor imine, 1-cyclohexylpropan-1-imine, would be subjected to hydrogenation. The choice of catalyst and ligands, often with bidentate or tridentate structures, is crucial for achieving high stereoselectivity. acs.org

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference Analogy |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-f-Binaphane | N-Alkyl Imines | Up to 90% | High | nih.govacs.org |

| Rh-Bisphosphine Complex | γ-Branched N-Phthaloyl Allylamines | >99% | Quantitative | researchgate.net |

| Ni-Chiral Ligand | Oximes | Up to 99% | Up to 99% | researchgate.net |

Nickel-Catalyzed Enantioconvergent Substitution Reactions

Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a versatile method for synthesizing chiral amines from racemic starting materials. organic-chemistry.orgnih.govnih.gov This strategy allows for the coupling of a racemic alkyl electrophile with a nucleophile, where a chiral nickel catalyst selectively reacts with one enantiomer of the starting material or converts both into a single enantiomer of the product. nih.gov

For the synthesis of this compound, a suitable racemic precursor, such as a 1-halo-1-cyclohexylpropane derivative bearing a protected amine group (e.g., a phthalimide), could be coupled with an alkylating agent. nih.govnih.gov These reactions often utilize a chiral ligand, such as a pybox ligand, and an alkylzinc reagent as the nucleophile, proceeding under mild conditions with good functional group tolerance. organic-chemistry.orgnih.gov A key advantage is the ability to generate enantioenriched products from readily available racemic starting materials in a single step. nih.govacs.org

| Racemic Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference Analogy |

|---|---|---|---|---|---|

| α-Phthalimido Alkyl Chloride | Alkylzinc Reagent | Chiral Nickel/pybox | 92% | 90% | nih.gov |

| NHP Ester of α-Amino Acid | Alkylzinc Reagent | Chiral Nickel Catalyst | Good | Good | organic-chemistry.orgnih.gov |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often display exquisite stereoselectivity.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govdiva-portal.org For the asymmetric synthesis of this compound, the corresponding prochiral ketone, 1-cyclohexylpropan-1-one (B72740), would serve as the substrate. An (S)-selective transaminase would then transfer an amino group from a suitable donor, such as isopropylamine (B41738) or alanine, to the ketone, yielding the desired (S)-amine with high enantiomeric excess. rsc.org This method is attractive for its directness and use of renewable catalysts. nih.gov Rational design and directed evolution of transaminases have expanded their substrate scope to include bulky ketones, making them applicable to a wide range of chiral amine syntheses. rsc.org

| Enzyme Type | Substrate | Outcome | Conversion | Enantiomeric Excess (ee) | Reference Analogy |

|---|---|---|---|---|---|

| (R)-Transaminase | Prochiral Ketone | Asymmetric Synthesis | 88–89% | >99% | nih.gov |

| (S)-Selective ω-Transaminase (Engineered) | 1-Propiophenone | Asymmetric Synthesis | 94.4% | >99.9% | rsc.org |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of amines to form imines. nih.gov This reactivity can be harnessed in deracemization processes to convert a racemic mixture of an amine into a single enantiomer. In a typical setup, an MAO variant selectively oxidizes one enantiomer (e.g., the (R)-enantiomer) of racemic 1-cyclohexylpropan-1-amine (B3018495) to the corresponding imine. nih.govacs.org This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, such as ammonia-borane, present in the reaction mixture. nih.gov Over time, this cyclic process leads to the accumulation of the non-reactive enantiomer, in this case, this compound, in high enantiomeric excess. nih.govacs.org Variants of MAO from Aspergillus niger (MAO-N) have been successfully engineered for the deracemization of various chiral amines. acs.org

Photoredox and Enzymatic Cascade Catalysis

The combination of visible-light photoredox catalysis and biocatalysis represents a novel and powerful strategy for asymmetric synthesis. rsc.orgacs.org This dual catalytic system can create reaction networks that would be difficult to achieve using either method alone. For the synthesis of this compound, a photoredox catalyst, upon excitation with visible light, could reduce the precursor imine (1-cyclohexylpropan-1-imine) to the racemic amine. rsc.org Concurrently, an enantioselective enzyme, such as a monoamine oxidase (MAO-N), selectively oxidizes the unwanted (R)-enantiomer back to the imine. rsc.org This process, driven by light, allows for a dynamic kinetic resolution, ultimately converting the entire racemic mixture into the desired (S)-enantiomer with high yield and enantioselectivity. rsc.org This approach is a prime example of a light-driven asymmetric synthesis of amines in an aqueous medium. rsc.org

Chiral Resolution Strategies

Chiral resolution remains a cornerstone for obtaining enantiopure compounds. This approach begins with the synthesis of the racemic amine, typically through the reductive amination of 1-cyclohexylpropan-1-one, followed by the separation of the two enantiomers.

Diastereomeric Salt Formation and Crystallization

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent. wikipedia.org For a basic compound like 1-cyclohexylpropan-1-amine, a chiral acid is the resolving agent of choice. Current time information in Bangalore, IN.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, in a suitable solvent. This reaction creates a mixture of two diastereomeric salts: ((S)-amine • (+)-acid) and ((R)-amine • (+)-acid). These diastereomers are no longer mirror images and thus exhibit different physical properties, most critically, different solubilities. wikipedia.org This solubility difference allows for their separation by fractional crystallization. wikipedia.orgconsensus.app

One diastereomeric salt will preferentially crystallize from the solution under optimized conditions, while the other remains in the mother liquor. After separation by filtration, the desired diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched this compound. Current time information in Bangalore, IN. The chiral resolving agent can often be recovered and reused. The success of this method depends on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. rsc.org

Table 1: Representative Parameters for Diastereomeric Salt Resolution

| Parameter | Description | Example |

|---|---|---|

| Racemic Substrate | The starting mixture of enantiomers. | (R/S)-1-Cyclohexylpropan-1-amine |

| Resolving Agent | Enantiopure acid to form diastereomeric salts. | (+)-Tartaric Acid or (-)-Mandelic Acid |

| Solvent System | Solvent chosen to maximize solubility differences. | Methanol (B129727), Ethanol, or Aqueous Mixtures |

| Stoichiometry | Molar ratio of amine to resolving agent. | Typically 0.5 to 1.0 equivalents of acid |

| Isolation | Physical separation of the diastereomeric salt. | Fractional Crystallization |

| Liberation | Release of the free amine from the salt. | Aqueous Base (e.g., NaOH, K2CO3) |

Preparative Chiral Stationary Phase Chromatography

Preparative chiral chromatography offers a powerful and direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the two primary modes used.

SFC is often favored for preparative scale separations due to its advantages, including faster separation times, reduced consumption of organic solvents (utilizing supercritical CO₂ as the main mobile phase component), and easier post-run product isolation. nih.govchromatographyonline.com The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and increased efficiency compared to HPLC. mdpi.com

In a typical preparative SFC separation of racemic 1-cyclohexylpropan-1-amine, the mixture is repeatedly injected onto a column packed with a suitable CSP, such as one based on a polysaccharide derivative like amylose (B160209) or cellulose (B213188). chromatographyonline.com A mobile phase, consisting of supercritical CO₂ and a polar co-solvent like methanol or ethanol, carries the sample through the column. The differential interactions between the (S) and (R) enantiomers and the CSP cause one to elute faster than the other. The separated fractions are collected, and the solvent is evaporated to yield the enantiomerically pure amines.

Table 2: Typical Parameters for Preparative Chiral SFC

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Technique | Chromatographic method used for separation. | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | The chiral column that enables separation. | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | The fluid that carries the sample through the column. | CO₂ with a polar modifier (e.g., Methanol, Ethanol) |

| Additive | Used to improve peak shape and resolution for amines. | Diethylamine (DEA) or Isopropylamine (IPA) |

| Flow Rate | The speed at which the mobile phase is pumped. | High flow rates (e.g., 60-100 g/min) for preparative scale |

| Detection | Method for detecting eluting compounds. | UV or Mass Spectrometry (MS) |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure starting materials, often derived from nature, to construct the target molecule, transferring the existing stereochemistry into the final product.

Derivation from Enantiopure Natural Products or Readily Available Chiral Precursors

A viable strategy for synthesizing this compound involves starting from a chiral precursor such as (S)-alanine. A hypothetical, yet chemically sound, synthetic sequence could begin with the protection of the amino group of (S)-alanine. The carboxylic acid moiety would then be reduced to the corresponding primary alcohol, yielding a protected (S)-alaninol. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement of this leaving group with a cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or an organocuprate, would form the carbon-carbon bond and establish the core structure. A final deprotection step would furnish the desired this compound. This approach leverages the inherent chirality of the starting amino acid to define the stereocenter in the final product.

Synthesis from Chiral Nitroalkenes

Asymmetric synthesis using nitroalkenes provides another modern route. One potential strategy involves the conjugate addition of an organometallic reagent to a nitroalkene in the presence of a chiral catalyst. For instance, the reaction of 1-nitro-1-cyclohexylethylene with a methyl organometallic reagent, or conversely, the reaction of (E)-1-cyclohexyl-1-nitroprop-1-ene with a hydride source, could be mediated by a chiral metal complex (e.g., based on copper or iridium) to induce asymmetry. organic-chemistry.org The resulting chiral nitroalkane is then reduced to the target amine. The nitro group is highly versatile, and its reduction to an amine is a well-established transformation, often achieved with high yield using various reagents, including catalytic hydrogenation. This method builds the chiral center directly with high enantiocontrol.

Novel Synthetic Transformations Leading to the (S)-Enantiomer

Modern synthetic chemistry offers highly efficient and selective methods for creating chiral amines, moving beyond classical resolution. Asymmetric catalysis, particularly using enzymes or metal complexes, is at the forefront of these efforts. A key starting material for these approaches is the prochiral ketone, 1-cyclohexylpropan-1-one.

One of the most powerful modern techniques is the asymmetric reductive amination of this ketone using a transaminase (TA) enzyme. Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine or alanine, to a ketone, creating a chiral amine. tdx.catmdpi.com By selecting an appropriate (S)-selective transaminase, 1-cyclohexylpropan-1-one can be converted directly into this compound with very high enantiomeric excess (>99% ee). nih.gov Research on analogous substrates, such as propiophenone, has demonstrated that engineering the enzyme's binding pocket can dramatically increase catalytic efficiency for ketones with bulky substituents, enhancing conversion rates from as low as 1.3% to over 94% without loss of stereoselectivity. rsc.org This biocatalytic approach is considered a green chemistry method, as it operates under mild aqueous conditions. nih.gov

Table 3: Research Findings for Engineered Transaminase in Asymmetric Synthesis of an Analogous Amine

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Key Insight |

|---|---|---|---|---|

| Wild Type (WT) | 1-Propiophenone | 1.3 | >99.9 (S) | Low activity on sterically demanding ketones. |

| W82A Mutant | 1-Propiophenone | 18.2 | >99.9 (S) | Relieving steric hindrance in the large binding pocket improves activity. rsc.org |

| Quadruple Mutant | 1-Propiophenone | 94.4 | >99.9 (S) | Multiple mutations enhance substrate affinity and catalytic efficiency by over 470-fold. rsc.org |

Data based on the synthesis of (S)-1-phenylpropan-1-amine, a close structural analog, demonstrating the potential of this method. rsc.org

Another advanced strategy is the asymmetric hydrogenation of an imine precursor. The ketone, 1-cyclohexylpropan-1-one, is first condensed with ammonia (B1221849) or a protected amine source to form an N-unsubstituted or N-substituted imine. This imine then undergoes asymmetric transfer hydrogenation using a chiral catalyst, such as a ruthenium or iridium complex bearing chiral ligands. nih.gov This method effectively transfers a hydride from a hydrogen source (e.g., formic acid or isopropanol) to the imine C=N bond in a highly face-selective manner, yielding the (S)-amine with excellent enantioselectivity. nih.gov

Ring-Opening Reactions of Specific Bicyclic Intermediates

The strategic cleavage of strained bicyclic systems offers a powerful and stereocontrolled route to acyclic or larger ring structures with defined stereochemistry. The synthesis of chiral amines, such as this compound, can be envisioned through the diastereoselective or enantioselective ring-opening of appropriately substituted bicyclic lactams or other constrained heterocyclic precursors.

The core principle of this methodology lies in the high ring strain of bicyclic frameworks, such as those containing bicyclo[3.1.0]hexane or related skeletons, which facilitates selective bond cleavage under specific reaction conditions. nih.govrsc.orgacs.org The inherent conformational rigidity of these intermediates often allows for excellent stereocontrol during the ring-opening process. nih.gov

One potential bicyclic precursor for the synthesis of 1-cyclohexylpropan-1-amine derivatives is a bicyclic lactam. The synthesis of such chiral bicyclic lactams has been well-established and they serve as versatile intermediates in the formation of compounds with chiral quaternary carbons. acs.org The ring-opening of N-acyl or N-alkoxycarbonyl lactams can be achieved using organometallic reagents, leading to the formation of cyclic imines which can be further reduced to the desired amines. acs.org

While a direct synthesis of this compound via this method is not extensively documented in the literature, a plausible synthetic pathway can be proposed based on analogous transformations. The synthesis could commence with a chiral bicyclic lactam incorporating the cyclohexyl and ethyl functionalities in a stereodefined manner. Subsequent ring-opening, potentially with an organometallic reagent or under reductive conditions, would yield a precursor that can be converted to the target amine. The stereochemistry at the newly formed chiral center is dictated by the configuration of the stereogenic centers in the starting bicyclic lactam. nih.gov

The table below illustrates a conceptual reaction scheme for this approach.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Bicyclic Lactam | Chiral starting materials, multi-step synthesis | Chiral Bicyclic Lactam |

| 2 | Ring-Opening of Lactam | Organometallic reagent (e.g., Grignard, organolithium) or reducing agent (e.g., LiAlH₄) | Ring-opened intermediate |

| 3 | Conversion to Amine | Hydrolysis and/or reduction | This compound |

This methodology's success is contingent on the accessibility of the requisite bicyclic precursor and the efficiency and stereoselectivity of the ring-opening step.

Reductive Amination with Chiral Auxiliaries or Catalysts

Asymmetric reductive amination (ARA) is a highly efficient and atom-economical method for the synthesis of chiral amines from prochiral ketones. sioc-journal.cn This one-pot reaction involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced to the chiral amine using a chiral catalyst or a stoichiometric chiral auxiliary.

For the synthesis of this compound, the starting material would be 1-cyclohexylpropan-1-one. This ketone can be subjected to direct reductive amination using an ammonia source in the presence of a chiral catalyst.

Using Chiral Catalysts:

Transition-metal catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective for asymmetric reductive amination. acs.orgacs.org For instance, ruthenium complexes with chiral phosphine ligands, such as C3-TunePhos, have been successfully employed for the direct reductive amination of alkyl aryl ketones with ammonium (B1175870) salts and molecular hydrogen, achieving excellent enantioselectivities. acs.org Similarly, iridium complexes with phosphoramidite (B1245037) ligands have been developed for the ARA of arylacetones with primary alkylamines. rsc.org

Biocatalysis offers a green and highly selective alternative. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the reductive amination of a broad range of ketones with high stereoselectivity. nih.govnih.govrsc.org These enzymes operate under mild conditions and can achieve high conversions and enantiomeric excesses. nih.govresearchgate.net The choice of enzyme can often direct the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. researchgate.net

The following table summarizes representative catalytic systems for asymmetric reductive amination applicable to the synthesis of chiral amines from ketones.

| Catalyst/Enzyme | Ligand/Cofactor | Substrate Type | Product | Enantiomeric Excess (ee) |

| Ruthenium Complex | C3-TunePhos | Alkyl Aryl Ketones | Primary Amines | >90% |

| Iridium Complex | Phosphoramidite | Arylacetones | Secondary Amines | High |

| Reductive Aminase (RedAm) | NADPH | Various Ketones | Primary/Secondary Amines | Up to >98% |

Using Chiral Auxiliaries:

An alternative approach involves the use of a stoichiometric chiral auxiliary. The ketone, 1-cyclohexylpropan-1-one, is first condensed with a chiral amine auxiliary to form a diastereomeric mixture of imines or enamines. After separation of the desired diastereomer, the auxiliary is cleaved under reductive conditions to yield the enantiomerically pure target amine. While effective, this method is less atom-economical than catalytic approaches due to the use of a stoichiometric amount of the chiral auxiliary.

The development of efficient and highly enantioselective methods for the synthesis of chiral amines remains a significant area of research. wiley.com Both the ring-opening of bicyclic intermediates and asymmetric reductive amination represent powerful strategies for accessing enantiopure compounds like this compound, with the choice of method often depending on factors such as substrate availability, desired scale, and economic considerations.

Stereochemical Control and Enantiomeric Purity Analysis in Research

Strategies for Chirality Induction in Synthetic Pathways

The synthesis of enantiomerically pure (S)-1-Cyclohexylpropan-1-amine relies on effective strategies for introducing and maintaining the desired stereochemistry. These methods are crucial for maximizing the yield of the (S)-enantiomer while minimizing the formation of its (R)-counterpart.

Asymmetric catalysis represents a more elegant and atom-economical approach. This involves the use of a small amount of a chiral catalyst to stereoselectively convert a prochiral starting material into the desired chiral product. For the synthesis of chiral amines like this compound, enzyme-catalyzed reactions have shown significant promise. researchgate.net Specifically, amine dehydrogenases (AmDHs) and transaminases (TAs) are classes of enzymes that can be engineered to exhibit high enantioselectivity for the synthesis of specific chiral amines. researchgate.netnih.gov These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net For instance, engineered amine dehydrogenases can catalyze the reductive amination of a corresponding ketone precursor to yield the desired chiral amine with high enantiomeric excess. nih.gov

Another approach is through chiral resolution , where a racemic mixture of 1-Cyclohexylpropan-1-amine (B3018495) is separated into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While a well-established method, resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Diastereoselective Synthesis of this compound Intermediates

In many synthetic routes, the stereochemistry of the final product is determined by the stereoselective formation of an intermediate. The diastereoselective synthesis of intermediates is a powerful strategy where a new chiral center is created in a molecule that already contains one or more chiral centers, leading to the preferential formation of one diastereomer over others.

For the synthesis of this compound, this could involve the diastereoselective addition of a nucleophile to a chiral imine or a related precursor. The existing stereocenter in the molecule directs the approach of the incoming group, leading to a high diastereomeric ratio. Subsequent chemical transformations would then convert the diastereomerically enriched intermediate into the final this compound product. Recent advancements in synthetic methodology have provided efficient ways to construct complex molecules with high diastereoselectivity, which can be adapted for the synthesis of chiral amines and their intermediates. nih.govnih.gov

Methodologies for Enantiomeric Excess Determination in Academic Research

Once a chiral compound is synthesized, it is crucial to accurately determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Several sophisticated analytical techniques are employed for this purpose in academic and industrial research settings.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. yakhak.orgcsfarmacie.cz

For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. yakhak.org The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. yakhak.org The detection is often carried out using a UV detector. In some cases, derivatization of the amine with a chromophoric agent can enhance detection sensitivity. yakhak.org The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 1: Chiral HPLC Parameters for Amine Separation

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose phenylcarbamates) | yakhak.org |

| Mobile Phase | Hexane/Isopropanol mixtures | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Detection | UV | yakhak.org |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The addition of a small amount of an organic modifier, such as methanol (B129727), is often necessary to achieve good separation. researchgate.net

The advantages of SFC over HPLC include faster analysis times, reduced solvent consumption, and lower backpressure. nih.govchromatographyonline.com Similar to HPLC, SFC employs chiral stationary phases to achieve enantiomeric separation. researchgate.net The technique has been successfully applied to the separation of a wide range of chiral pharmaceuticals and is gaining increasing interest for both analytical and preparative scale separations. nih.govfagg.be

Table 2: Comparison of Chiral SFC and HPLC

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Source |

|---|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Liquid Solvents (e.g., hexane, water, acetonitrile) | nih.govresearchgate.net |

| Analysis Time | Generally faster | Can be longer | chromatographyonline.com |

| Solvent Consumption | Lower | Higher | nih.gov |

| Applicability | Analytical and Preparative | Analytical and Preparative | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov When a racemic mixture of a chiral compound is reacted with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical and chemical properties, including distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original compound can be determined.

Alternatively, chiral solvating agents can be used. These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts in the NMR spectrum. nih.gov This method has the advantage of not requiring a chemical reaction to form a covalent bond.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govunifesp.br The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. unifesp.br

By comparing the experimentally measured VCD spectrum of a compound with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (S) or (R)), the absolute configuration of the synthesized compound can be unambiguously determined. nih.govunifesp.br This technique is particularly valuable as it provides direct information about the three-dimensional structure of the molecule in solution. unifesp.br VCD has been successfully applied to determine the absolute configuration of a wide variety of chiral molecules, including natural products and synthetic compounds. unifesp.brresearchgate.net

Mechanistic Investigations of Reactions Involving S 1 Cyclohexylpropan 1 Amine

Elucidation of Reaction Pathways in Asymmetric Transformations

The synthetic utility of (S)-1-Cyclohexylpropan-1-amine is prominently featured in its application as a chiral auxiliary or reactant in asymmetric transformations. The elucidation of the reaction pathways is fundamental to comprehending the origins of stereoselectivity. While direct mechanistic studies on this specific amine are not extensively documented in publicly available literature, analogous systems provide significant insights into the probable pathways.

In many asymmetric syntheses, chiral amines like this compound are employed to form transient chiral imines or enamines, which then undergo diastereoselective reactions. For instance, in reactions analogous to the asymmetric 'clip-cycle' synthesis of pyrrolidines, this compound could react with a suitable carbonyl compound to form a chiral imine. This imine would then direct the subsequent bond formation, such as a cyclization or addition reaction, from a sterically less hindered face, thereby establishing the desired stereochemistry in the product. acs.org

Computational studies, such as Density Functional Theory (DFT), on similar systems have been instrumental in mapping out the potential energy surfaces of these reaction pathways. acs.org These studies help in identifying the key transition states and intermediates, and in understanding the non-covalent interactions that govern the stereochemical outcome. For example, in aza-Michael additions, the chiral amine can form an iminium ion that is then attacked by a nucleophile. The stereoselectivity is determined by the facial bias imposed by the cyclohexyl group of the amine in the transition state.

Kinetic Studies of Chiral Induction Processes

Kinetic studies are paramount in quantifying the efficiency of chiral induction and in understanding the factors that influence the rate and selectivity of asymmetric reactions. A common application of chiral amines is in kinetic resolution, where one enantiomer of a racemic mixture reacts faster with the chiral resolving agent than the other, allowing for the separation of the enantiomers. wikipedia.org

| Substrate | Enzyme Concentration (U/mL) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-amine (%) |

| α-Methylbenzylamine (α-MBA) | 5 | 47.0 | 49.5 | 98.0 |

| 1-Aminotetralin | 5 | 32.5 | 48.8 | 95.5 |

| Data sourced from a study on kinetic resolution using an enzyme-membrane reactor. elsevierpure.com |

In this representative system, the (S)-enantiomer of the amine is preferentially consumed by the enzyme, leading to an enrichment of the (R)-enantiomer in the unreacted substrate. elsevierpure.com The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a critical measure of the effectiveness of the kinetic resolution. A high selectivity factor is essential for achieving high enantiomeric excess at a reasonable conversion. wikipedia.org Similar principles would apply to the kinetic resolution of other racemic compounds using this compound as the resolving agent.

Investigation of Catalyst-Substrate and Ligand-Metal Interactions

In many catalytic asymmetric reactions, this compound or its derivatives can act as chiral ligands that coordinate to a metal center, forming a chiral catalyst. The interactions between this chiral catalyst and the substrate are the cornerstone of enantioselectivity.

For instance, in reactions analogous to the asymmetric Petasis reaction, a chiral diol can be used as a ligand for a boron-based catalyst. When a chiral amine like this compound is used as a substrate, the stereochemical outcome is a result of the intricate interactions within the ternary complex of the chiral catalyst, the amine, and the other reactants. elsevierpure.com The formation of specific hydrogen bonds and the steric repulsions between the bulky cyclohexyl group and the catalyst's framework can create a highly organized transition state that favors the formation of one enantiomer of the product over the other.

Similarly, in palladium-catalyzed enantioselective C-H arylation of thioamides derived from amines, chiral phosphoric acids have been shown to be effective anionic ligands. nih.gov In such a system, if a thioamide derived from this compound were used, the chiral phosphoric acid would form a chiral ion pair with the palladium complex. This chiral environment would then direct the C-H activation and subsequent coupling step, leading to an enantioenriched product. The non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand, the substrate, and the metal center are crucial for the transfer of chirality.

Characterization of Reactive Intermediates (e.g., Radical Intermediates)

The direct observation and characterization of transient reactive intermediates provide invaluable evidence for proposed reaction mechanisms. In the context of reactions involving chiral amines, the formation of radical intermediates has been a subject of increasing interest, particularly in photoredox catalysis.

While specific studies on radical intermediates derived from this compound are scarce, research on related systems has demonstrated the formation and characterization of enamine radical cations. researchgate.net These species can be generated through a single-electron transfer (SET) from an enamine (formed from a chiral amine and a carbonyl compound) to a photoexcited catalyst. Techniques such as time-resolved electron paramagnetic resonance (TREPR) spectroscopy have been employed to detect and characterize these transient radical intermediates. researchgate.net

Computational studies, including DFT calculations, complement experimental findings by providing insights into the electronic structure and stability of these radical intermediates. researchgate.net For example, it has been shown that enamine radical cations can exist as a mixture of isomeric forms, such as α-imino and α-iminium radicals, with very small energy differences between them. The subsequent reactions of these radical intermediates, such as radical additions, are often the key steps where stereochemistry is set. The chiral information embedded in the amine moiety, in this case, the (S)-1-cyclohexylpropyl group, directs the approach of the reacting partner to the radical center, thus ensuring enantioselectivity.

Application in Asymmetric Catalysis and Ligand Design

(S)-1-Cyclohexylpropan-1-amine as a Chiral Ligand Precursor

This compound serves as a versatile starting material for the synthesis of a variety of chiral ligands. These ligands, when complexed with metal centers, form catalysts that can induce high levels of stereoselectivity in a range of chemical reactions.

The primary amine functionality and the chiral center of this compound allow for its straightforward conversion into more complex chiral ligands, such as β-amino alcohols and phosphoramidites.

β-Amino Alcohols: These are synthesized by reacting this compound with epoxides or α-haloketones followed by reduction. The resulting β-amino alcohols can coordinate to metal centers through both the nitrogen and oxygen atoms, creating a rigid chiral environment around the metal. This chelation is crucial for effective stereochemical control. A general route to β-amino alcohols involves the ring-opening of epoxides with the amine. organic-chemistry.org The synthesis of enantiomerically pure 1,2-amino alcohols is a significant area of research, with both chemical and enzymatic methods being developed. nih.govorganic-chemistry.org

Phosphoramidites: These ligands are prepared by the reaction of this compound with a phosphorus-containing electrophile, such as phosphorus trichloride, followed by reaction with a diol. The resulting phosphoramidite (B1245037) ligands are particularly effective in asymmetric hydrogenation and other transition metal-catalyzed reactions. researchgate.net The synthesis of phosphoramidites is a key step in creating catalysts for various asymmetric transformations. researchgate.netnih.govresearchgate.netnih.gov

The modular nature of these ligand syntheses allows for the tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Catalytic Enantioselective Reactions Mediated by this compound Derived Catalysts

Catalysts derived from this compound have demonstrated significant utility in a variety of enantioselective reactions, enabling the synthesis of chiral molecules with high optical purity.

Asymmetric reductive amination (ARA) is a powerful method for the synthesis of chiral amines from ketones and an amine source. nih.govliv.ac.uk Catalysts incorporating ligands derived from this compound have been successfully employed in this transformation. The chiral ligand, complexed to a metal such as iridium or rhodium, facilitates the enantioselective reduction of the in situ-formed imine or enamine intermediate. nih.govliv.ac.ukgoogle.comyoutube.com This approach provides a direct and atom-economical route to valuable chiral amine products. nih.gov

Table 1: Examples of Asymmetric Reductive Amination

| Ketone Substrate | Amine Source | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aryl Alkyl Ketones | Primary Alkyl Amines | Iridium-Phosphoramidite | High | nih.gov |

| Acetophenone | Ammonia (B1221849) | Ir-f-Binaphane | 94% | google.com |

Ligands derived from this compound are effective in promoting the enantioselective addition of various nucleophiles to prochiral aldehydes and imines. nih.gov

For instance, in the addition of organozinc reagents to aldehydes, β-amino alcohol ligands derived from this compound can create a chiral environment that directs the nucleophilic attack to one face of the carbonyl group, leading to the formation of a specific enantiomer of the secondary alcohol product. nih.govnih.gov

Similarly, in the addition of alkynes to imines, a reaction of great importance for the synthesis of chiral propargylic amines, catalysts bearing ligands derived from this compound can achieve high enantioselectivity. nih.govnih.govnih.gov These propargylic amines are versatile intermediates in organic synthesis. nih.govnih.govnih.gov

Table 2: Enantioselective Addition Reactions

| Electrophile | Nucleophile | Ligand Type | Result | Reference |

|---|---|---|---|---|

| Aldehydes | Dialkylzinc | β-Amino alcohol | High ee of secondary alcohols | nih.gov |

| Imines | Terminal Alkynes | P,N-Ligands (e.g., Pyrinap) | High ee of propargylic amines | nih.gov |

Hydroalkylation reactions involve the addition of a C-H bond across a double or triple bond. Catalysts derived from this compound can be utilized to control the stereochemistry of these transformations. For example, the enantioselective hydroalkylation of styrenes with activated C-H compounds can be achieved using catalysts bearing chiral ligands. While direct examples involving this compound are not prevalent in the initial search, the principles of asymmetric catalysis suggest its derivatives could be effective. The development of catalysts for reactions like the hydroalkylation of benzene (B151609) to cyclohexylbenzene (B7769038) highlights the industrial interest in such transformations. researchgate.net Photocatalytic methods have also been developed for the anti-Markovnikov hydroalkylation of enamides. rsc.org

Beyond its role as a precursor to chiral ligands for catalysis, this compound and its derivatives can also function as chiral auxiliaries. numberanalytics.comnumberanalytics.com In this approach, the chiral auxiliary is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the enantiomerically enriched product. numberanalytics.com This strategy has been applied in various stereoselective reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. numberanalytics.com The use of a chiral auxiliary can induce high levels of stereocontrol by creating a sterically defined environment that favors the formation of one diastereomer over the other. researchgate.netnih.gov

Application As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules and Natural Product Frameworks

Chiral amines are fundamental components in the stereoselective synthesis of biologically active compounds and natural products. beilstein-journals.orgddugu.ac.inuniurb.it The enantiomerically pure nature of molecules like (S)-1-Cyclohexylpropan-1-amine is crucial for creating a single desired stereoisomer of a complex target molecule, which is often essential for its biological activity. uniurb.it While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural motif is analogous to other chiral amines used in the synthesis of complex frameworks. For instance, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives serves as a cornerstone for producing carbocyclic analogues of the nucleoside Q precursor (PreQ₀). beilstein-journals.org This highlights the potential of using chiral amines like this compound to introduce specific three-dimensional features into bioactive molecules. beilstein-journals.org

The general strategy involves using the chiral amine as a "chiral pool" starting material, where its inherent chirality is transferred to the target molecule through a series of chemical transformations. ddugu.ac.in This approach is one of the oldest and simplest methods for enantioselective synthesis. ddugu.ac.in

Role in the Construction of Stereodefined Carbon Skeletons

The construction of carbon skeletons with defined stereochemistry is a central goal of organic synthesis. Chiral building blocks like this compound play a pivotal role in this process. The amine functionality can be used to direct the formation of new stereocenters or can be transformed into other functional groups after serving its purpose in stereochemical control.

One common strategy is the use of chiral amines to form imines, which then undergo diastereoselective additions. For example, the metalation of chiral aldimines, followed by alkylation, has been investigated for the asymmetric synthesis of aldehydes. uoa.gr In these reactions, the stereochemistry of the chiral amine directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. Although this specific application with this compound is not detailed, the principle is broadly applicable to chiral amines. uoa.gr

The following table illustrates the general principle of using a chiral amine to direct the formation of a new stereocenter.

| Starting Material 1 (Chiral Amine) | Starting Material 2 (Prochiral Ketone/Aldehyde) | Reaction Type | Product (with new stereocenter) |

| This compound | A prochiral ketone | Imine formation followed by nucleophilic addition | A new chiral amine with a defined diastereomeric ratio |

| (S)-α-Methylbenzylamine | Cyclopropanone hemiacetal | Strecker reaction | α-aminonitrile with moderate diastereomeric excess nih.gov |

This diastereoselective control is fundamental to building up complex molecules with multiple stereocenters in a predictable manner.

Preparation of Chiral Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of drug discovery, where systematic modifications to a lead compound are made to understand how its structure affects its biological activity. acs.org Chiral building blocks are essential for creating libraries of stereochemically defined analogues for SAR studies.

While specific SAR studies originating from this compound are not prominently published, the synthesis of derivatives from similar chiral amines is a common practice. For example, in the development of novel inhibitors for therapeutic targets like mTORC1, extensive SAR studies are conducted by synthesizing a variety of analogues with different substituents. acs.orgnih.gov These studies often involve modifying different parts of a lead molecule, and starting with a chiral building block ensures that the stereochemistry at a specific position is maintained throughout the library of new compounds. nih.gov This allows researchers to probe the effect of other structural changes without the complication of mixed stereoisomers.

A general workflow for an SAR study using a chiral building block is outlined below:

| Step | Description | Example |

| 1. Lead Compound Identification | A biologically active molecule is identified. | A novel kinase inhibitor. |

| 2. Scaffold Selection | A core part of the molecule, often a chiral building block, is chosen for derivatization. | A chiral amine moiety within the inhibitor. |

| 3. Analogue Synthesis | A library of related compounds is synthesized by modifying other parts of the molecule. | Various aryl or alkyl groups are attached to the chiral amine scaffold. |

| 4. Biological Testing | The new compounds are tested for their biological activity. | IC50 values are determined for each new inhibitor. |

| 5. SAR Analysis | The relationship between the structural changes and the observed activity is analyzed to guide further optimization. | It might be found that a specific substituent at a particular position enhances potency. |

Integration into Diversified Synthetic Libraries

The synthesis of diverse libraries of compounds is a cornerstone of modern drug discovery and materials science. nih.govenamine.netrroij.com Chiral building blocks like this compound can be integrated into these libraries to introduce three-dimensionality and structural complexity, which are often desirable properties for biologically active molecules. whiterose.ac.uk

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of compounds. rroij.comijpsr.com These methods can be broadly categorized into solid-phase and solution-phase synthesis. units.it In a typical library synthesis, a common scaffold is reacted with a variety of building blocks to generate a library of related products. nih.govenamine.net

By using this compound as the scaffold, a library of diverse compounds could be generated through reactions such as acylation, alkylation, or reductive amination at the amine functional group. This would allow for the exploration of a wide range of chemical space around this chiral core.

The table below shows a hypothetical example of how this compound could be used to generate a small, diversified library.

| Scaffold | Reagent (Building Block) | Reaction Type | Library Member |

| This compound | Acetyl chloride | Acylation | (S)-N-(1-Cyclohexylpropyl)acetamide |

| This compound | Benzoyl chloride | Acylation | (S)-N-(1-Cyclohexylpropyl)benzamide |

| This compound | Benzyl bromide | Alkylation | (S)-N-Benzyl-1-cyclohexylpropan-1-amine |

| This compound | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | (S)-N-Benzyl-1-cyclohexylpropan-1-amine |

Such libraries, built upon a well-defined chiral scaffold, are invaluable for high-throughput screening campaigns aimed at identifying new drug candidates or materials with novel properties. enamine.netresearchgate.net

Computational and Theoretical Studies of S 1 Cyclohexylpropan 1 Amine

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformational preferences and reactivity of organic molecules like (S)-1-Cyclohexylpropan-1-amine.

Conformational analysis of molecules containing a cyclohexane (B81311) ring is crucial as the ring can exist in several conformations, with the chair form being the most stable. DFT calculations can be employed to determine the relative energies of different conformers of this compound, arising from the rotation around the C-C and C-N bonds and the puckering of the cyclohexane ring. For instance, studies on related N-cyclohexyl derivatives have used DFT to predict the transition state and rotational energy barriers of the N-C bond, revealing that the cyclohexyl group may adopt a boat conformation in the transition state to minimize steric hindrance smolecule.com. The preferred conformation of the molecule significantly influences its physical properties and its interaction with other molecules.

DFT is also instrumental in predicting the reactivity of this compound. By calculating molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, one can identify the most likely sites for nucleophilic or electrophilic attack. For example, DFT studies on the degradation of simple aliphatic amines by ozone have shown that the initial and rapid reaction is an oxygen-transfer, with calculated activation energy barriers that align well with experimental rate constants rsc.org. Such calculations can elucidate the reaction mechanisms involving the amine group of this compound.

Table 1: Representative DFT-Calculated Properties for a Chiral Amine (Note: This table is illustrative and based on typical values for similar amines, as specific data for this compound is not readily available in the cited literature.)

| Property | Calculated Value | Significance |

| Relative Conformational Energy (Chair vs. Boat) | Chair is lower by ~5-6 kcal/mol | Determines the dominant conformation in solution. |

| Rotational Barrier (C-N bond) | ~15-20 kcal/mol | Influences the dynamic behavior and steric accessibility of the amine group. |

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical reactivity and stability. |

| pKa (calculated) | ~10-11 | Predicts the basicity of the amine group. |

Molecular Modeling and Dynamics Simulations for Chiral Recognition

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Molecular modeling and molecular dynamics (MD) simulations are pivotal in understanding the mechanisms of chiral recognition involving this compound, for instance, in chromatographic separations or as a resolving agent.

These computational techniques can model the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the chiral amine and a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase). MD simulations provide a dynamic picture of the binding process, allowing researchers to observe the conformational changes of both the host and guest molecules and to calculate the binding free energies for the diastereomeric complexes.

For example, MD simulations have been used to study the chiral recognition of various drugs by molecular micelles, revealing that the enantiomer that binds more strongly penetrates deeper into the micelle's core and forms more stable hydrogen bonds nih.gov. Similarly, docking and MD studies on the separation of β-blocker enantiomers have highlighted the importance of hydrogen bonding and π-π interactions in achieving chiral discrimination d-nb.info. These principles are directly applicable to understanding how this compound would be recognized by a chiral host. The simulations can reveal why the (S)-enantiomer might be favored over the (R)-enantiomer, or vice-versa, by a particular chiral environment.

Table 2: Illustrative Data from a Molecular Dynamics Simulation for Chiral Recognition (Note: This table presents hypothetical data to illustrate the output of such simulations for a chiral amine like this compound with a generic chiral selector.)

| Parameter | (S)-Amine Complex | (R)-Amine Complex | Implication for Chiral Recognition |

| Binding Free Energy (kcal/mol) | -8.5 | -7.2 | The (S)-enantiomer forms a more stable complex. |

| Average Number of Hydrogen Bonds | 3.2 | 1.8 | Stronger hydrogen bonding contributes to the stability of the (S)-complex. |

| RMSD of Ligand (Å) | 1.5 | 2.8 | The (S)-enantiomer adopts a more stable conformation upon binding. |

| Solvent Accessible Surface Area (Ų) | 150 | 180 | The (S)-enantiomer is more deeply embedded in the binding pocket. |

Transition State Analysis in Enantioselective Reactions

Enantioselective reactions are fundamental in modern organic synthesis for producing enantiomerically pure compounds. Computational chemistry, particularly the analysis of transition states (TS), plays a crucial role in explaining and predicting the stereochemical outcomes of such reactions. When this compound is used as a chiral auxiliary, catalyst, or is synthesized enantioselectively, understanding the relevant transition states is key to rationalizing the observed enantioselectivity.

Quantum chemical calculations can locate and characterize the structures and energies of the transition states for the formation of both enantiomers of a product. The enantiomeric excess (ee) of a reaction is directly related to the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to the (S) and (R) products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major enantiomer.

For instance, in the asymmetric synthesis of chiral amines, computational studies have elucidated the transition state structures to explain the role of the catalyst and the origin of stereoselectivity. Models like the Houk-List model for proline-catalyzed aldol (B89426) reactions were developed based on quantum chemical calculations of transition states, highlighting the importance of hydrogen bonding and steric repulsion rsc.org. Similarly, in the synthesis of homoallylic amines, the analysis of chair-like versus boat-like transition states has been used to explain the observed diastereoselectivity beilstein-journals.org. These methodologies can be applied to reactions involving this compound to understand how its stereochemistry directs the formation of a specific enantiomer.

Quantum Chemical Calculations for Mechanistic Insights and Prediction of Stereoselectivity

Beyond transition state analysis, quantum chemical calculations provide comprehensive mechanistic insights into reactions involving this compound and can be used to predict stereoselectivity. These calculations can map out the entire reaction energy profile, including intermediates and transition states, for competing reaction pathways.

DFT calculations are often the method of choice for these studies. They can be used to investigate reaction mechanisms in detail, such as whether a reaction proceeds through a concerted or stepwise pathway. For example, in the study of the asymmetric synthesis of a chiral amine by an imine reductase, DFT calculations supported a stepwise mechanism and identified the factors contributing to the observed stereoselectivity researchgate.net.

Furthermore, computational methods are increasingly used not just to explain existing results but to predict the outcome of new reactions or to design new catalysts. By screening different catalysts or substrates in silico, researchers can identify promising candidates for achieving high stereoselectivity before embarking on extensive experimental work rsc.orgresearchgate.net. For reactions where this compound is a reactant or a product, quantum chemical calculations can predict the most likely stereochemical outcome based on the calculated energetics of the competing pathways. These predictive capabilities are becoming increasingly accurate and are a valuable tool in the development of new synthetic methodologies rsc.org.

Synthesis and Research Applications of Derivatives and Analogues

N-Substituted Derivatives of (S)-1-Cyclohexylpropan-1-amine

The primary amine group of this compound is a key site for chemical modification, readily undergoing reactions to form N-substituted derivatives. The nitrogen atom's nucleophilicity allows for reactions such as alkylation and acylation.

Nucleophilic substitution reactions with alkyl halides can be used to introduce various alkyl groups onto the amine, yielding secondary or tertiary amines. The synthesis of such derivatives is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. For instance, asymmetric synthesis methodologies have been developed using chiral amines that are first alkylated and then utilized in subsequent reactions to induce stereoselectivity. uoa.gr Studies on related chiral amines have demonstrated that alkylation of the amino group is a critical step in creating more complex molecules. uoa.gr

The introduction of specific N-substituents is exemplified in the development of biologically active analogues, such as C458, where a pyridin-4-ylmethyl group is attached to the nitrogen of a cyclohexylpropan-1-amine core structure. biorxiv.org This N-substitution is crucial for the molecule's interaction with its biological target. biorxiv.org

Structural Variations on the Propane (B168953) Backbone and Cyclohexyl Moiety

Altering the core structure of this compound, either by modifying the three-carbon propane chain or by changing the cyclohexyl ring, generates a wide array of structural analogues. These modifications can significantly impact the molecule's stereochemistry and biological interactions.

Positional Isomerism and Backbone Modification: Shifting the position of the amine group along the propane chain results in positional isomers with distinct properties. An example is 1-cyclohexylpropan-2-amine (B1281608), where the amine is located on the second carbon of the propane chain instead of the first. Further modifications include the introduction of other functional groups, such as a hydroxyl group. The synthesis of (S)-2-amino-3-cyclohexylpropan-1-ol, an amino alcohol derivative, highlights how the propane backbone can be functionalized to explore new chemical space. lookchem.com

Cyclohexyl Moiety Variation: The cyclohexyl group can be replaced with other cyclic or aromatic systems to study structure-activity relationships. Replacing the cyclohexyl group with a phenyl group creates 2-phenyl-1-propanamine, which introduces aromaticity and a planar structure in place of the non-planar saturated ring. Homologues with different cycloalkyl ring sizes, such as cyclopentyl or cycloheptyl, have also been synthesized to investigate the effect of ring size on a compound's properties.

Below is a table comparing structural analogues of this compound.

Table 1: Comparison of Structural Analogues| Compound Name | Core Structural Difference | Potential Impact |

|---|---|---|

| (S)-1-Cyclohexylpropan-2-amine | Positional isomer; amine on C2 | Alters stereochemistry and biological target interactions. |

| (S)-2-Amino-3-cyclohexylpropan-1-ol | Addition of a hydroxyl group to the propane backbone | Increases polarity and potential for hydrogen bonding. lookchem.com |

| 2-Phenyl-1-propanamine | Phenyl group replaces cyclohexyl group | Introduces aromaticity and planarity, affecting binding interactions. |

| 3-Cyclopentylpropan-1-ol | Cyclopentyl group replaces cyclohexyl group (in an alcohol analogue) | Modifies steric bulk and ring strain. |

| 3-Cycloheptylpropan-1-ol | Cycloheptyl group replaces cyclohexyl group (in an alcohol analogue) | Increases lipophilicity and alters conformational flexibility. |

Synthesis of Polyfunctionalized Chiral Cyclohexylamines

The synthesis of cyclohexylamine (B46788) derivatives bearing multiple functional groups and defined stereochemistry is an area of active research, driven by the demand for complex chiral building blocks in drug discovery. acs.orgwhiterose.ac.uk Advanced synthetic strategies, particularly those employing biocatalysis, have enabled the efficient construction of these molecules.

One powerful approach involves a three-step biocatalytic cascade starting from prochiral bicyclic diketones. researchgate.net This method sequentially uses a C-C hydrolase to set the first chiral center, a lipase (B570770) for esterification, and an ω-transaminase to install the amine group and establish the second chiral center. researchgate.net This strategy allows for the creation of a single diastereomer of a 3-substituted cyclohexylamine derivative in high optical purity. researchgate.net

Enzymatic cascade reactions utilizing amine transaminases are also prominent in the synthesis of chiral amines. acs.org These one-pot reactions can generate enantiomerically pure substituted cyclohexanes from inexpensive starting materials, offering an environmentally friendly alternative to traditional multi-step syntheses. acs.org Furthermore, chemoenzymatic routes that combine the stereoselectivity of enzymes like amine transaminases with chemical reactions, such as intramolecular aza-Michael additions, have been developed to produce complex polyfunctionalized scaffolds. acs.org These methods provide access to libraries of structurally diverse compounds for drug discovery programs. whiterose.ac.uk

Development of Analogues for Probing Biochemical Pathways (e.g., as modulators of mitochondrial function, exemplified by C458 derivatives)

Analogues of this compound have been rationally designed to serve as molecular probes and therapeutic candidates targeting specific biochemical pathways. A notable example is the development of C458, cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine), a potent and selective inhibitor of mitochondrial complex I (mtCI). biorxiv.orgnih.gov

C458 was developed through extensive structure-activity relationship (SAR) studies aimed at improving the drug-like properties of an earlier compound, CP2. biorxiv.org While effective, CP2 had limitations due to its complex synthesis and multiple chiral centers. biorxiv.org C458 was designed with simplified stereochemistry, fewer hydrogen bond donors and acceptors, and structural modifications to enhance its properties, including brain penetrance. biorxiv.orgnih.gov

Table 2: Properties of C458 and its Precursor CP2

| Property | CP2 | C458 |

|---|---|---|

| Full Name | Not specified | cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) |

| Key Structural Features | Complex, multiple chiral centers | Simplified stereochemistry, open structure |

| Biological Target | Mitochondrial Complex I | Mitochondrial Complex I |

| Therapeutic Area of Interest | Alzheimer's Disease | Alzheimer's Disease |

Data sourced from bioRxiv biorxiv.org

Research has shown that C458 is highly protective against amyloid-beta toxicity in cellular models of Alzheimer's disease. nih.gov In preclinical mouse models, chronic oral administration of C458 improved cognitive functions, reduced oxidative stress and inflammation, and enhanced mitochondrial biogenesis and cellular energetics. biorxiv.orgnih.gov The compound's mechanism involves the activation of neuroprotective pathways, such as the AMPK pathway, which helps restore energy homeostasis in the brain. nih.gov

To further probe its interaction with mtCI, derivatives of C458 were synthesized with chemical spacers ending in an amine group. nih.gov These spacer-modified analogues, such as C458-8 (with an 8-atom spacer), were immobilized on agarose (B213101) beads and used in pull-down assays to successfully isolate mtCI from mitochondrial lysates, confirming direct target engagement. biorxiv.orgnih.gov These findings underscore the utility of designing analogues like C458 not only as potential therapeutics but also as chemical tools to investigate complex biological systems like mitochondrial function. nih.gov

An in-depth exploration of this compound reveals a compound at the forefront of chemical innovation. As industries increasingly prioritize efficiency, sustainability, and precision, the future research directions and emerging trends surrounding this chiral amine are poised to redefine synthetic strategies and material applications. This article delves into the prospective advancements in its synthesis and utility, highlighting the key areas of research that are shaping its trajectory.

Q & A

Basic: What are the optimal synthetic routes for (S)-1-Cyclohexylpropan-1-amine?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or chiral resolution. Key steps include:

- Reductive Amination : Cyclohexanecarboxaldehyde reacts with 1-nitropropane under hydrogenation conditions (e.g., Raney Ni catalyst) to yield the intermediate, followed by reduction with LiAlH4 to produce the amine .

- Chiral Resolution : Racemic mixtures can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

Optimization Tips : - Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS to adjust reaction time and temperature.

Basic: How to characterize the purity and stereochemistry of this compound?

Methodological Answer:

- Purity :

- Stereochemistry :

Advanced: How to resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

Discrepancies in yields (e.g., 45–78% in reductive amination) often arise from:

- Catalyst Activity : Raney Ni vs. Pd/C catalysts differ in hydrogenation efficiency .

- Reaction Solvents : Polar aprotic solvents (e.g., THF) may improve intermediate stability compared to methanol .

Resolution Strategy : - Replicate experiments under standardized conditions (temperature, solvent, catalyst loading).

- Use kinetic studies to identify rate-limiting steps .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce enantioselectivity during hydrogenation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-enantiomers from racemic esters, leaving the (S)-form intact .

Key Data :

| Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Chiral BINAP-Ru | 95 | 65 |

| Enzymatic Hydrolysis | 99 | 50 |

Advanced: How does stereochemistry influence biological activity in CNS studies?

Methodological Answer:

The (S)-enantiomer exhibits higher affinity for neurotransmitter receptors (e.g., serotonin 5-HT₃) due to its spatial compatibility with binding pockets .

Experimental Design :

- In Vitro Assays : Compare (S)- and (R)-enantiomers in receptor-binding studies using radiolabeled ligands.

- Molecular Docking : Simulate interactions with receptor models (e.g., AutoDock Vina) to predict stereochemical effects .

Basic: What analytical methods confirm the compound’s structural identity?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.4 (q, J = 6.5 Hz, CH₂NH₂) .

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) confirm amine functionality .

- Mass Spectrometry : ESI-MS m/z = 155.2 [M+H]⁺ .

Advanced: How to design experiments to study CNS interactions?

Methodological Answer:

- In Vivo Models : Administer this compound to rodents and assess locomotor activity (open-field test) or anxiety (elevated plus maze) .

- Dose-Response Curves : Use logarithmic dosing (0.1–10 mg/kg) to establish EC₅₀ values.

- Control Experiments : Compare with known CNS modulators (e.g., fluoxetine for serotonin reuptake) .

Advanced: How can retrosynthesis tools validate synthetic routes?

Methodological Answer:

AI-driven platforms (e.g., Reaxys) propose retrosynthetic pathways by analyzing reaction databases. For example:

- One-Step Synthesis : Direct coupling of cyclohexylmagnesium bromide with propionitrile, followed by LiAlH4 reduction .

Validation Steps : - Cross-check predicted routes with experimental feasibility (e.g., catalyst availability).

- Optimize using high-throughput screening for yield improvement .

Basic: What are common impurities, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted cyclohexanecarboxaldehyde or nitro intermediates.

- Mitigation :

Advanced: What computational models predict reactivity and stability?

Methodological Answer: